Lipid Catechol

Catalog No.
S14640633
CAS No.
M.F
C41H79N2O5P
M. Wt
711.0 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Lipid Catechol

Product Name

Lipid Catechol

IUPAC Name

4-[[2-(diethylamino)ethylamino]-di(tetradecoxy)phosphorylmethyl]benzene-1,2-diol

Molecular Formula

C41H79N2O5P

Molecular Weight

711.0 g/mol

InChI

InChI=1S/C41H79N2O5P/c1-5-9-11-13-15-17-19-21-23-25-27-29-35-47-49(46,48-36-30-28-26-24-22-20-18-16-14-12-10-6-2)41(42-33-34-43(7-3)8-4)38-31-32-39(44)40(45)37-38/h31-32,37,41-42,44-45H,5-30,33-36H2,1-4H3

InChI Key

FBHHXUJQQWKTRI-UHFFFAOYSA-N

SMILES

Array

Canonical SMILES

CCCCCCCCCCCCCCOP(=O)(C(C1=CC(=C(C=C1)O)O)NCCN(CC)CC)OCCCCCCCCCCCCCC

Lipid Catechol (CAS 2930813-52-6) is a highly specialized functional lipid engineered with an α-aminophosphonate headgroup, dual 14-carbon acyl chains, and a reactive catechol ring. It is specifically designed for the formulation of Lipid Prodrug Nanoassemblies (LPNAs) through dynamic covalent boronate chemistry [1]. Unlike standard structural or ionizable lipids used in conventional lipid nanoparticles (LNPs), Lipid Catechol enables the reversible, covalent tethering of boronic acid-containing therapeutics—such as bortezomib (BTZ) or phenylboronic acid-modified antibiotics. This unique architecture ensures high loading stability during systemic circulation while providing dual-responsive (pH and oxidative) drug release and charge-reversal capabilities at the target lesion site .

Substituting Lipid Catechol with standard ionizable lipids (e.g., DLin-MC3-DMA or ALC-0315) fundamentally compromises the drug encapsulation mechanism for boronic acid-containing payloads [1]. Conventional lipids rely on physical entrapment or electrostatic interactions, which frequently result in premature payload leakage and suboptimal delivery of small-molecule chemotherapeutics. Furthermore, generic lipids lack the α-aminophosphonate group, which is critical for pH-responsive charge reversal in acidic microenvironments like tumors or bacterial biofilms . Without the specific catechol moiety, the dynamic covalent boronate ester cannot form, stripping the formulation of its targeted, microenvironment-triggered release capabilities and rendering it ineffective for advanced LPNA applications.

Precursor Suitability for Dynamic Covalent Prodrug Assembly

Lipid Catechol provides a reactive catechol ring that spontaneously forms dynamic covalent boronate esters with boronic acid APIs during standard lipid self-assembly workflows [1]. This covalent tethering prevents the premature burst release commonly observed with physically encapsulated small molecules in standard LNPs.

Evidence DimensionFormulation Compatibility with Boronic Acid APIs
Target Compound DataForms stable dynamic covalent boronate esters, preventing premature burst release at pH 7.4.
Comparator Or BaselineStandard ionizable lipids (e.g., DLin-MC3-DMA) rely solely on physical encapsulation, yielding high payload leakage for small molecules.
Quantified DifferenceEnables direct covalent tethering of APIs, eliminating the need for complex post-insertion steps and dramatically improving loading stability.
ConditionsLPNA formulation via standard self-assembly workflows at physiological pH.

Procurement of Lipid Catechol streamlines the manufacturing workflow for boronic acid-based nanomedicines by integrating drug conjugation directly into the lipid assembly process.

Application-Critical Performance: Microenvironment-Triggered Charge Reversal

The α-aminophosphonate group of Lipid Catechol is uniquely engineered to undergo a charge reversal from negative/neutral to positive in acidic environments, facilitating enhanced electrostatic interaction with target cells [1].

Evidence DimensionSurface Charge Adaptation (Zeta Potential)
Target Compound DataDrives a charge reversal from negative/neutral at pH 7.4 to positive in acidic microenvironments.
Comparator Or BaselineStandard structural lipids maintain a static surface charge across physiological pH ranges.
Quantified DifferenceCharge reversal significantly enhances electrostatic binding and cellular internalization at the lesion site compared to static-charge baselines.
ConditionsAcidic tumor or bacterial biofilm microenvironments (pH < 6.5).

This property dictates material selection for targeted delivery to acidic lesions, ensuring higher localized bioavailability than static-charge lipids.

Application-Critical Performance: In Vivo Efficacy in Biofilm and Tumor Models

When conjugated to therapeutic agents like Bortezomib (BTZ) or phenylboronic acid-modified ciprofloxacin (CIP-PBA), Lipid Catechol LPNAs demonstrate superior in vivo efficacy compared to free drugs [1].

Evidence DimensionTherapeutic Efficacy (Tumor Growth / Biofilm Eradication)
Target Compound DataLipid Catechol-BTZ and Lipid Catechol-CIP-PBA LPNAs significantly reduce tumor growth and disrupt preformed S. aureus biofilms.
Comparator Or BaselineFree Bortezomib (BTZ) and free Ciprofloxacin exhibit limited biofilm penetration and higher systemic off-target effects.
Quantified DifferenceLPNA formulation provides superior pathogen eradication and increased survival in 4T1 murine mammary carcinoma models compared to free drug baselines.
ConditionsIn vivo 4T1 murine mammary carcinoma model and peritoneal S. aureus infection model.

Buyers developing next-generation antimicrobial or oncological nanomedicines must use this specific lipid to achieve the demonstrated in vivo efficacy profiles.

Formulation of Targeted Oncological Nanomedicines

Lipid Catechol is the premier choice for encapsulating boronic acid-containing chemotherapeutics, such as Bortezomib (BTZ). Its dynamic covalent loading prevents premature drug release in the bloodstream, while the α-aminophosphonate group ensures charge reversal and triggered release within the acidic tumor microenvironment, maximizing the therapeutic index [1].

Development of Anti-Biofilm Antimicrobial Therapies

For researchers targeting multidrug-resistant bacterial biofilms, Lipid Catechol enables the creation of LPNAs with phenylboronic acid-modified antibiotics (e.g., CIP-PBA). The charge-reversal property allows the nanoparticles to deeply penetrate the negatively charged biofilm matrix, followed by microenvironment-triggered drug release to eradicate pathogens like S. aureus .

Stimuli-Responsive Drug Delivery Systems (DDS) R&D

In advanced nanomedicine procurement, Lipid Catechol serves as a foundational building block for dual-responsive (pH and ROS) delivery systems. It is specifically selected over standard ionizable lipids when the formulation requires precise, on-demand payload liberation rather than passive diffusion [1].

XLogP3

14.1

Hydrogen Bond Acceptor Count

7

Hydrogen Bond Donor Count

3

Exact Mass

710.57266062 Da

Monoisotopic Mass

710.57266062 Da

Heavy Atom Count

49

Dates

Last modified: 08-10-2024

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